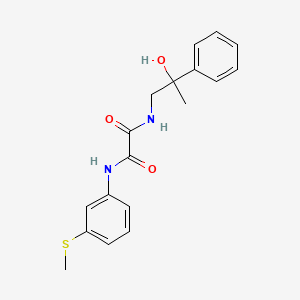

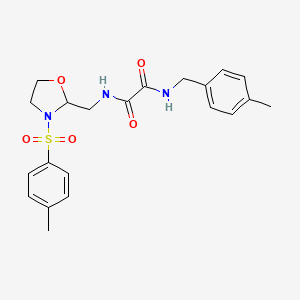

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as HPPH-MTO, is a chemical compound that has been studied for its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Environmental Pollutant Research

The compound N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is closely related to environmental pollutants like nitroaromatic hydrocarbons. These compounds, such as 1-nitropyrene, have been extensively studied for their mutagenic and carcinogenic effects. Researchers have explored their metabolic activation and DNA-binding properties, revealing the formation of DNA adducts upon enzymatic activation (Howard et al., 1983).

Electrocatalysis and Oxidation Reactions

N-Oxyl compounds, a category to which this compound belongs, are utilized as catalysts in selective oxidation of organic molecules. These are particularly significant in electrosynthetic reactions, where they facilitate redox reactions at electrode surfaces. Such applications are critical in both laboratory and industrial settings (Nutting et al., 2018).

Synthesis of Oxalamides

This compound is a part of the oxalamide family, which has diverse applications in chemical synthesis. Novel methods have been developed for synthesizing oxalamides, demonstrating their significance in creating valuable chemical compounds. Such methodologies are vital in the production of anthranilic acid derivatives and other oxalamides (Mamedov et al., 2016).

Polymer Science

The compound's derivatives are also significant in polymer science. For instance, the radical polymerization of N-(2-hydroxypropyl)methacrylamide, a related compound, has been studied for its implications in creating hydrophilic polymers. These studies contribute to the understanding of polymerization kinetics and the development of new polymeric materials (Kopeček & Baẑilová, 1973).

Pharmaceutical Applications

Although specific information on this compound in pharmaceuticals is limited, compounds with similar structures are used in drug development. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, related to oxalamide derivatives, have shown potential as anticancer drugs. They exhibit cytotoxicity against various human tumor cell lines, indicating the importance of similar compounds in medicinal chemistry (Basu Baul et al., 2009).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(23,13-7-4-3-5-8-13)12-19-16(21)17(22)20-14-9-6-10-15(11-14)24-2/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULUKIXHCVPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)

![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)